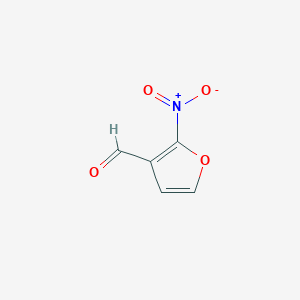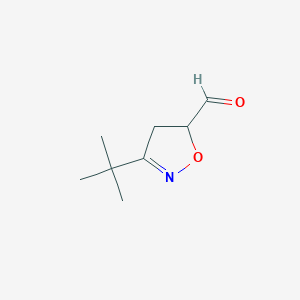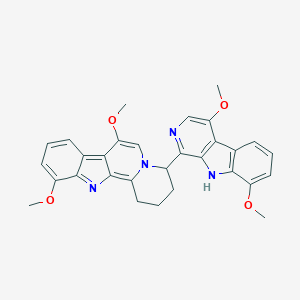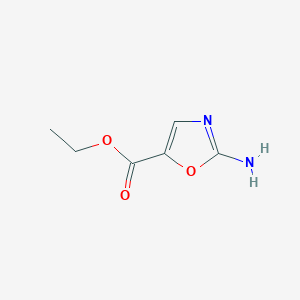![molecular formula C34H30Cl2N6NiO10 B053227 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate CAS No. 111792-92-8](/img/structure/B53227.png)
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is a complex compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is not fully understood. However, it is believed that this compound acts by facilitating electron transfer processes in various organic reactions. Additionally, this compound has been found to have unique optical properties, which may be attributed to its molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity and has been used in various lab experiments without adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is its unique optical properties, which make it useful in various lab experiments. Additionally, this compound has low toxicity and can be easily synthesized using various methods. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate. One such direction is the study of its potential applications in the field of organic electronics, where it may be used as a hole transport material in OLEDs. Another potential direction is the study of its potential applications in the field of catalysis, where it may be used as a catalyst for various organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride hexahydrate and sodium perchlorate. The resulting compound is then purified using recrystallization techniques. Another method involves the reaction of 8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride and sodium perchlorate. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been found to have various applications in scientific research. One such application is in the field of organic electronics, where this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs). Additionally, this compound has been studied for its potential applications in the field of catalysis, where it has been used as a catalyst for various organic reactions.
Propiedades
Número CAS |
111792-92-8 |
|---|---|
Fórmula molecular |
C34H30Cl2N6NiO10 |
Peso molecular |
812.2 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate |
InChI |
InChI=1S/2C17H15N3O.2ClHO4.Ni/c2*1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17;2*2-1(3,4)5;/h2*3-11H,1-2H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clave InChI |
OFGLVOQLSNTWAA-UHFFFAOYSA-L |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)




![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)

